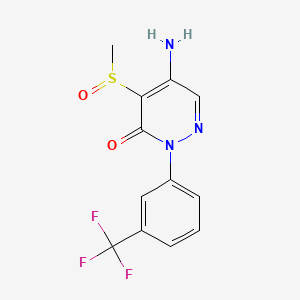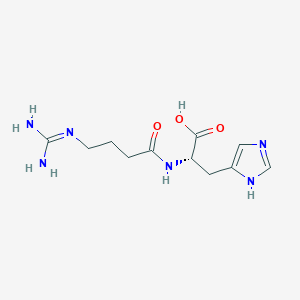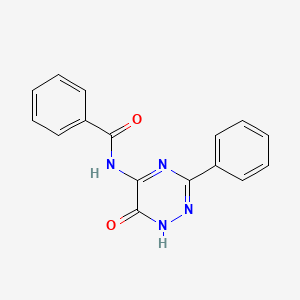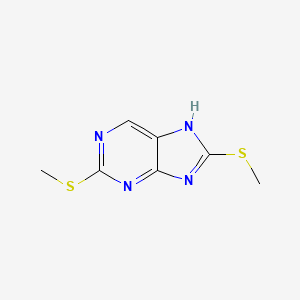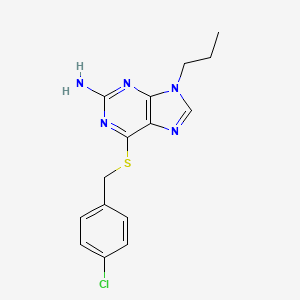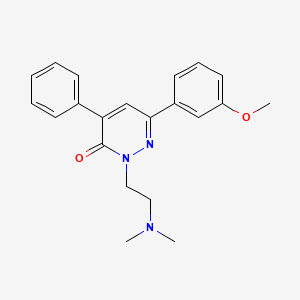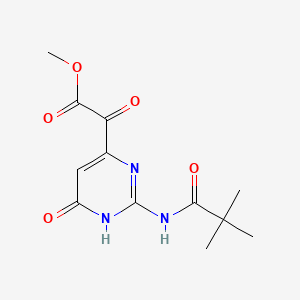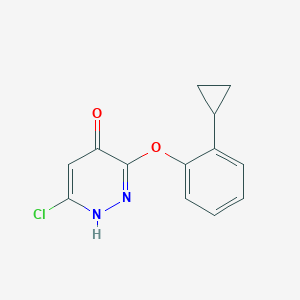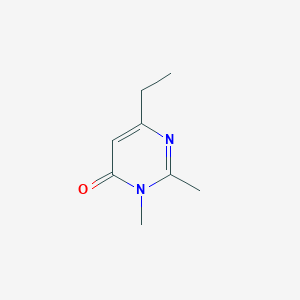
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of DNA synthesis, disruption of metabolic processes, or interference with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the ethyl group at position 6.
4-Hydroxy-2,3-dimethylpyrimidine: Contains a hydroxyl group at position 4 instead of a keto group.
6-Methyl-2,3-dimethylpyrimidin-4(3H)-one: Has a methyl group at position 6 instead of an ethyl group.
Uniqueness
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
69912-33-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-ethyl-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(11)10(3)6(2)9-7/h5H,4H2,1-3H3 |
InChI Key |
ONLDNEUEDLTGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




